Maleanilic acid,2',4',5'-trichloro-(6CI,8CI)
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Overview
Description
Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) is a chemical compound with the molecular formula C10H6Cl3NO3 and a molecular weight of 294.51900. This compound is characterized by its high boiling point of 499.1ºC at 760 mmHg and a density of 1.639g/cm³ .
Preparation Methods
The synthesis of Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) typically involves the reaction between maleic anhydride (CAS#:108-31-6) and 2,4,5-trichloroaniline (CAS#:636-30-6) . The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the reaction. The industrial production methods are similar, with a focus on optimizing yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) can be compared with other similar compounds such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). While both compounds contain trichlorinated aromatic rings, their chemical structures and properties differ. For example, 2,4,5-Trichlorophenoxyacetic acid is a well-known herbicide, whereas Maleanilic acid,2’,4’,5’-trichloro-(6CI,8CI) is primarily used in research and industrial applications .
Properties
Molecular Formula |
C10H6Cl3NO3 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4-oxo-4-(2,4,5-trichloroanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H6Cl3NO3/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
DSSMWFQGSGULFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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